REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH-].[Na+].[CH:11]1([CH2:14]Cl)[CH2:13][CH2:12]1.[I-].[K+]>C(O)(C)C.O>[CH:11]1([CH2:14][O:2][C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])[CH2:13][CH2:12]1 |f:1.2,4.5|
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Name
|
|
Quantity
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110 g
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Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
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C1(CC1)CCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture is stirred under nitrogen
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
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16 h
|
Type
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FILTRATION
|
Details
|
the solid filtered off
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
the brown residue dissolved in toluene (600 ml)
|
Type
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ADDITION
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Details
|
3 N hydrochloric acid added
|
Type
|
WASH
|
Details
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the organic phase washed consecutively with water (4×100 ml), aqueous sodium bisulfite and water (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through basic alumina (300 g)
|
Type
|
CUSTOM
|
Details
|
to remove any remaining catechol
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in vacuo through a Vigreaux column
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
DISTILLATION
|
Details
|
distilling head
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |